molecular formula C24H26BrO2P B150948 (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide CAS No. 59159-39-6

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

Cat. No. B150948
CAS RN: 59159-39-6
M. Wt: 457.3 g/mol
InChI Key: ZGLFRTJDWWKIAK-UHFFFAOYSA-M
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Description

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a phosphonium salt that is used in organic synthesis, particularly in the Wittig reaction to generate α-fluoro-α,β-unsaturated esters with (Z)-selectivity . This compound is related to other triphenylphosphonium salts, which are known for their versatility in chemical reactions due to the presence of the stable phosphonium cation.

Synthesis Analysis

The synthesis of related phosphonium salts often involves the reaction of a phosphine with an appropriate alkylating agent. For example, quaternary phosphonium salts can be synthesized by quaternization of tertiary phosphines with halogenated compounds . In the case of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, the synthesis involves the in situ generation of fluorinated phosphoranes from alkoxycarbonylmethyltriphenylphosphonium bromides, which then undergo a Wittig reaction with aldehydes .

Molecular Structure Analysis

The molecular structure of phosphonium salts is characterized by a phosphorus atom bonded to four organic groups. In the case of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, the phosphorus atom is bonded to three phenyl groups and one (tert-butoxycarbonylmethyl) group. The structure of related phosphonium salts has been confirmed by various spectroscopic methods, including NMR and FT-IR, and in some cases by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Phosphonium salts are known to participate in a variety of chemical reactions. They can act as halogen carriers in bromination reactions, as seen with polymer-bound triphenylphosphonium perbromide . They also serve as intermediates in the synthesis of molecularly imprinted polymers for selective recognition and extraction of bioactive compounds . Furthermore, reactions with organolithium reagents can lead to the formation of various organophosphorus compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts like (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide include good solubility in organic solvents, which is advantageous for their use in organic synthesis . They are also known for their thermal and physicochemical stability, which makes them suitable for use as reagents in various chemical transformations . The phosphonium cation imparts a positive charge to the molecule, which can facilitate its reactivity with nucleophiles.

Scientific Research Applications

  • Protecting Groups for Alkyl Halooxobutanoates : A method has been developed for preparing pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts, which are useful as protecting groups for alkyl 4-halo-3-oxobutanoates. This process involves the use of silyl enol ethers and triphenylphosphine (Moorhoff, 1997).

  • Hydrogen Bromide Production : A process has been developed for producing anhydrous hydrogen bromide using tert-Bu bromide and triphenylphosphine, which yields hydrogen(triphenyl)phosphonium bromide (Wang & Schlosser, 1994).

  • Phosphonium Salt Synthesis : Phosphonium salts have been synthesized from benzyltriphenylphosphonium salts and aminals, leading to [α-(Dimethylaminomethylene)benzyl]triphenylphosphonium salts, which have applications in organic synthesis (Bredereck, Simchen, & Griebenow, 1973).

  • Protective Groups for Amino Acids : A process for converting bromoethoxycarbonyl protective groups to phosphonioethoxycarbonyl protective groups in amino acids has been developed. This process is important for peptide synthesis (Kunz, 1976).

  • Nickel-Catalyzed Hydroboration : In a study on nickel-catalyzed hydroboration of dienes, methyltriphenylphosphonium bromide was used. This process has implications for the synthesis of various organic compounds (Ely & Morken, 2012).

  • Antimicrobial and Antioxidant Applications : Phosphonium salts based on 2,6-di-tert-butyl-4-methylphenol, including those utilizing triphenylphosphine, have been found to exhibit antimicrobial and antioxidant activities (Andriyashin et al., 2012).

  • Mitochondria Targeted Photocytotoxicity : Oxovanadium(IV) complexes of curcumin, including those with triphenylphosphonium methylphenyl bromide, have been studied for their ability to target mitochondria for photocytotoxicity in cancer cells (Banik et al., 2014).

Safety And Hazards

“(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .

Future Directions

The future directions of “(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” could involve its use in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction and in the stereoselective preparation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFRTJDWWKIAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370018
Record name (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

CAS RN

59159-39-6
Record name 59159-39-6
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Record name (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
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Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (33.8 g, 129 mmol) and t-butyl bromoacetate (25 g, 128.2 mmol) in dry benzene (150 ml) was stirred for 16 hours at room temperature. The precipitated product was collected by filtration, washed with dry ether and dried in vaco to give 56 g (96% of theory) of carbo-t-butoxymethyl triphenylphosphonium bromide.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Zhang, C Xiong, J Ying, W Wang, VJ Hruby - Organic Letters, 2003 - ACS Publications
The novel dipeptide β-turn mimetic, 4,8-disubstituted azabicyclo[4.3.0]nonane amino acid ester (15), has been synthesized to serve as a peptide mimetic of the dipeptide Phe-Arg, which …
Number of citations: 49 pubs.acs.org
S Liu, S Prévost - Organic Letters, 2023 - ACS Publications
Transient directing groups (TDGs) can be a powerful strategy for directly functionalizing C–H bonds of aldehydes. We report a palladium-catalyzed o-C–H alkoxycarbonylation of …
Number of citations: 3 pubs.acs.org
B Etzenhouser, C Hansch, S Kapur… - Bioorganic & medicinal …, 2001 - Elsevier
Ten esters each of caffeic acid and dihydrocaffeic acid have recently been synthesized. Cytotoxicity evaluations of these esters versus L1210 leukemia and MCF-7 breast cancer cells in …
Number of citations: 87 www.sciencedirect.com
L Veronese, M Brivio, P Biagini, R Po, I Tritto… - …, 2020 - ACS Publications
Organic quaternary phosphonium salts are used in conjunction with chromium salen complexes in the alternating copolymerization of CO 2 and cyclohexene oxide (CHO) or propylene …
Number of citations: 29 pubs.acs.org
Y Ito, Y Hari - The Chemical Record, 2022 - Wiley Online Library
Oligonucleotides containing modified nucleobases have applications in various technologies. In general, to synthesize oligonucleotides with different nucleobase structures, each …
Number of citations: 2 onlinelibrary.wiley.com
PA Byrne, KV Rajendran… - Byrne, Peter A …, 2012 - pdfs.semanticscholar.org
Downloaded 2023-06-04T08:12:29Z The UCD community has made this article openly available. Please share how this access benefits Page 1 Title A convenient and mild …
Number of citations: 0 pdfs.semanticscholar.org
HP Steenackers, J Levin, JC Janssens… - Bioorganic & medicinal …, 2010 - Elsevier
A library of 25 1′-unsubstituted and 1′-bromo or 1′-acetoxy 3-alkyl-5-methylene-2(5H)-furanones and two 3-alkylmaleic anhydrides was synthesized using existing and new …
Number of citations: 75 www.sciencedirect.com
R Soula, JP Broyer, MF Llauro, A Tomov, R Spitz… - …, 2001 - ACS Publications
A series of highly active nickel-based neutral catalysts for ethylene polymerization is presented. These catalysts are obtained by direct complexation of simple fluorinated ketoylides onto …
Number of citations: 120 pubs.acs.org
IM Buck, JW Black, T Cooke, DJ Dunstone… - Journal of medicinal …, 2005 - ACS Publications
The systematic optimization of the structure of a novel 2,4,5-trisubstituted imidazole-based cholecystokinin-2 (CCK 2 ) receptor antagonist afforded analogues with nanomolar receptor …
Number of citations: 26 pubs.acs.org
PS Blencowe - 2014 - core.ac.uk
The de novo synthesis of various aromatic compounds from derivatives of dioxinone I is reported (Scheme I). Using the vinyl dioxinone II for cross metathesis reactions allowed a series …
Number of citations: 3 core.ac.uk

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